molecular formula C54H57Na9O36P3PdS9+3 B12326463 nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate

nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate

Cat. No.: B12326463
M. Wt: 1976.9 g/mol
InChI Key: RZJLWYKBARRAJM-UHFFFAOYSA-H
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Description

Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is a complex chemical compound with significant applications in various fields, particularly in catalysis. This compound is known for its role as a catalyst in numerous organic reactions, making it a valuable asset in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate typically involves the reaction of palladium salts with 3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate in the presence of sodium ions. The reaction is carried out in an aqueous medium, and the product is obtained as a nonahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated aromatic compounds, while reduction reactions can produce reduced palladium complexes .

Scientific Research Applications

Catalytic Applications

1. Cross-Coupling Reactions

  • Suzuki Coupling : Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate serves as an effective catalyst in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
  • Heck Reaction : The compound also demonstrates catalytic activity in Heck reactions, where it promotes the coupling of aryl halides with alkenes to form substituted alkenes. This application is significant in the production of fine chemicals and intermediates.

2. Hydroformylation
The palladium complex has been explored for hydroformylation processes, where it aids in converting alkenes into aldehydes through reaction with carbon monoxide and hydrogen. Its high solubility in aqueous media allows for easier separation and recycling of the catalyst post-reaction, enhancing process efficiency .

Biological Applications

1. Anticancer Activity
Research indicates that nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate exhibits promising biological activity, particularly against cancer cells. Studies have shown that palladium complexes can induce apoptosis in cancer cells by modulating cellular signaling pathways and enzyme activities. The sulfonate groups improve bioavailability, allowing the compound to penetrate cellular membranes effectively.

2. Enzyme Interaction Studies
The compound has been investigated for its interactions with various enzymes, providing insights into its potential as a therapeutic agent. The presence of sulfonate groups enhances its stability and solubility, making it suitable for biological studies.

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers demonstrated that nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate effectively inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of the compound's solubility and interaction with cellular components as critical factors influencing its efficacy.

Case Study 2: Catalytic Performance
Another research project evaluated the efficiency of this compound as a catalyst in Suzuki coupling reactions. The results indicated that the palladium complex provided high yields under mild conditions, showcasing its potential for industrial applications where environmental sustainability is a concern due to its water solubility and recyclability.

Mechanism of Action

The mechanism by which nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate exerts its effects is primarily through its palladium center. The palladium atom acts as a catalyst, facilitating various chemical reactions by providing an active site for the reactants. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is unique due to its high solubility in water and its ability to act as a catalyst in a wide range of reactions. Its nonahydrate form also provides stability and ease of handling compared to other palladium catalysts .

Biological Activity

The compound nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate , commonly referred to as triphenylphosphine-3,3,3-trisulfonic acid trisodium salt hydrate , is a complex that exhibits notable biological and catalytic activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H12Na3O9PS3
  • CAS Number : 63995-70-0
  • Molar Mass : 568.42 g/mol
  • Solubility : Highly soluble in water due to the presence of sulfonate groups.

The compound's structure includes a phosphine ligand coordinated to palladium, enhancing its reactivity and solubility in aqueous environments.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a catalyst in various biochemical reactions. It forms water-soluble complexes with transition metals like palladium, facilitating reactions that can lead to significant biological effects.

Inhibition of Phospholipase A2

Research indicates that related compounds have shown inhibitory effects on phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent for conditions involving excessive inflammatory responses .

Anticancer Activity

Studies have suggested that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. The incorporation of triphenylphosphine ligands enhances the selectivity and efficacy of these complexes against tumor cells .

Case Studies and Research Findings

  • Catalytic Applications :
    • The compound has been utilized in water-organic two-phase catalytic systems, where it catalyzes reactions at the aqueous phase interface. This method allows for easier separation and recycling of catalysts post-reaction, which is advantageous for sustainable chemistry practices .
  • In Vivo Studies :
    • In experimental models, compounds similar to triphenylphosphine sulfonates have demonstrated protective effects against myocardial infarction when administered prior to coronary occlusion. These findings suggest a potential role in cardioprotection during ischemic events .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Phospholipase A2 InhibitionReduces arachidonic acid release
Anticancer EffectsInduces apoptosis via ROS generation
Catalytic EfficiencyFacilitates reactions in water-organic systems
CardioprotectionProtects against myocardial infarction

Properties

Molecular Formula

C54H57Na9O36P3PdS9+3

Molecular Weight

1976.9 g/mol

IUPAC Name

nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate

InChI

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-6

InChI Key

RZJLWYKBARRAJM-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd]

Origin of Product

United States

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